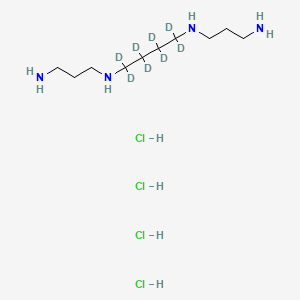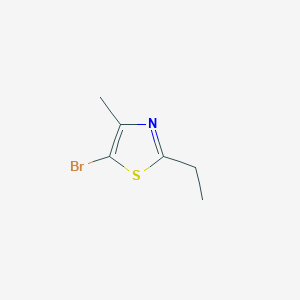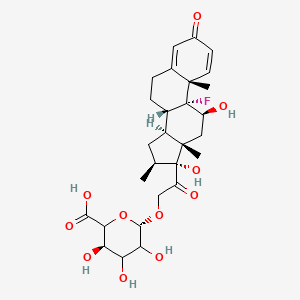
Spermine-butane-d8 tétrachlorhydrate
Vue d'ensemble
Description
Spermine-butane-d8 tetrahydrochloride: is a derivative of spermine, a naturally occurring polyamine found in the nucleus of cells. This compound is used extensively in scientific research due to its unique properties and applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Spermine-butane-d8 tetrahydrochloride can be synthesized through the chemical modification of spermine by introducing butane-d8 and hydrochloric acid.
Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using standard organic synthesis techniques, ensuring high purity and consistency.
Types of Reactions:
Oxidation: Spermine-butane-d8 tetrahydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various halogenating agents, depending on the desired substitution.
Major Products Formed:
Oxidation: Spermine derivatives with higher oxidation states.
Reduction: Reduced forms of spermine.
Substitution: Spermine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Spermine-butane-d8 tetrahydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in studies involving DNA and chromatin structure, as well as in gene transfer experiments. Medicine: Industry: It is used in the production of various chemical products and in research and development.
Molecular Targets and Pathways:
DNA Interaction: Spermine-butane-d8 tetrahydrochloride interacts with DNA, aiding in the precipitation and isolation of DNA from aqueous solutions.
Chromatin Aggregation: It helps in the aggregation of chromatin, which is important for studying chromosomal structures.
Gene Transfer: The compound is used as a building block for gene transfer agents, facilitating the transfer of genetic material.
Mécanisme D'action
Target of Action
Spermine-butane-d8 tetrahydrochloride is a derivative of the polyamine spermine, which is found in the nucleus of cells . The primary targets of this compound are biological molecules like enzymes and proteins .
Mode of Action
The compound interacts with its targets, mainly enzymes and proteins, to influence their structure and function
Biochemical Pathways
As a derivative of spermine, it may be involved in the regulation of nucleic acid function, given that polyamines like spermine are known to stabilize dna structure .
Pharmacokinetics
It is known to be a water-soluble and non-toxic compound , which suggests it may have good bioavailability.
Result of Action
It is used in scientific research applications to investigate the impact of various drugs on cells and tissues .
Action Environment
It is known to be a stable compound , suggesting it may maintain its efficacy under a variety of conditions.
Analyse Biochimique
Biochemical Properties
Spermine-butane-d8 tetrahydrochloride is a compound consisting of a spermine and butane molecule . It is utilized in numerous scientific research applications as a reagent . It is a water-soluble and non-toxic compound that is stable and is mainly used to examine the structure and function of biological molecules like enzymes, proteins, and others .
Cellular Effects
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Molecular Mechanism
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Temporal Effects in Laboratory Settings
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Dosage Effects in Animal Models
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Metabolic Pathways
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Transport and Distribution
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Subcellular Localization
It is known that it can be used to investigate the impact of various drugs on cells and tissues .
Comparaison Avec Des Composés Similaires
Spermidine: Another polyamine with similar biological functions.
Putrescine: A simpler polyamine with fewer amino groups.
Cadaverine: A polyamine with a similar structure but different biological activity.
Uniqueness: Spermine-butane-d8 tetrahydrochloride is unique due to its incorporation of butane-d8, which enhances its stability and reactivity compared to other polyamines.
This comprehensive overview highlights the importance and versatility of spermine-butane-d8 tetrahydrochloride in scientific research and its potential applications in various fields
Propriétés
IUPAC Name |
N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKUDAXZWHPFH-XDLCHPJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703032 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-85-9 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1523267.png)




![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)



